molecular formula C8H3F2NO2 B2946308 5-cyano-2,4-difluorobenzoic acid CAS No. 1378788-81-8

5-cyano-2,4-difluorobenzoic acid

Cat. No.: B2946308
CAS No.: 1378788-81-8
M. Wt: 183.114
InChI Key: MIUNGSFQFCNQTC-UHFFFAOYSA-N
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Description

5-Cyano-2,4-difluorobenzoic acid is a fluorinated benzoic acid derivative featuring a cyano (-CN) substituent at the 5-position and fluorine atoms at the 2- and 4-positions. The cyano group’s strong electron-withdrawing nature distinguishes it from halogenated analogs, likely enhancing acidity and influencing reactivity in synthetic pathways .

Properties

IUPAC Name

5-cyano-2,4-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUNGSFQFCNQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378788-81-8
Record name 5-cyano-2,4-difluorobenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-2,4-difluorobenzoic acid typically involves the introduction of fluorine atoms and a cyano group onto a benzoic acid derivative. One common method involves the use of fluorinating agents and cyanation reactions. For instance, starting from 2,4-difluorobenzoic acid, a cyano group can be introduced at the 5-position using a suitable cyanating agent under controlled conditions .

Industrial Production Methods

Industrial production of 5-cyano-2,4-difluorobenzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-cyano-2,4-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-cyano-2,4-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-cyano-2,4-difluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the cyano group can influence its electronic properties and reactivity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 5-cyano-2,4-difluorobenzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituents Key Properties/Applications Reference CAS/Data
5-Cyano-2,4-difluorobenzoic acid -CN (5), -F (2,4) High reactivity due to -CN; potential pharmaceutical intermediate [Inferred]
5-Bromo-2,4-difluorobenzoic acid -Br (5), -F (2,4) Agrochemical/pharmaceutical intermediate; 93–99% purity via bromination 651027-08-6
5-Chloro-2,4-difluorobenzoic acid -Cl (5), -F (2,4) Similarity score 0.93 to cyano analog; used in API synthesis 289039-49-2
2,4-Difluorobenzoic acid -F (2,4) Precursor for antifungal drugs (e.g., fluconazole) N/A
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid -Cl (3), -F (2,4), -OH (5) Intermediate for antimicrobial quinolone drugs [Synthetic route in

Key Observations :

  • Electron-withdrawing effects: The -CN group in 5-cyano-2,4-difluorobenzoic acid likely increases acidity (pKa) compared to halogenated analogs, affecting solubility and interaction with biological targets .
  • Synthetic versatility: Bromo and chloro analogs are synthesized via halogenation of difluorobenzonitrile or benzoic acid derivatives, suggesting that the cyano variant could be prepared through nitrile-introduction strategies (e.g., cyanation of halogen intermediates) .
  • Purity challenges: Structural similarity between chloro- and bromo-analogs (e.g., 5-bromo-2,4-difluorobenzoic acid as an impurity in 5-chloro derivatives) implies stringent purification is required for the cyano compound to avoid cross-contamination .

Biological Activity

5-Cyano-2,4-difluorobenzoic acid (5-CDFBA) is an aromatic carboxylic acid characterized by the presence of a cyano group and two fluorine atoms on the benzene ring. Its molecular formula is C8H3F2NO2C_8H_3F_2NO_2, and it has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

5-CDFBA plays a significant role in various biochemical reactions, particularly in enzyme inhibition and protein interactions. Notably, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of numerous substrates. The compound binds to the active site of these enzymes, inhibiting their catalytic activity and thereby affecting metabolic processes within cells.

Table 1: Summary of Biochemical Interactions

Biomolecule Interaction Type Effect
Cytochrome P450Enzyme InhibitionReduced metabolic activity
Signal Transduction ProteinsModulationAltered cellular communication
Transcription FactorsGene Expression ModulationChanges in transcriptional activity

2. Cellular Effects

The compound significantly influences cellular functions by modulating signaling pathways, gene expression, and metabolism. For example, it can alter the expression of genes involved in apoptosis, potentially leading to either promotion or inhibition of programmed cell death. Furthermore, 5-CDFBA has been shown to inhibit key metabolic enzymes, affecting energy production and overall metabolic flux within cells.

3. Molecular Mechanisms

The molecular mechanisms underlying the actions of 5-CDFBA involve binding interactions with various biomolecules:

  • Enzyme Activity: Inhibition occurs primarily through competitive binding at enzyme active sites.
  • Gene Regulation: The compound can influence the activity of transcription factors, leading to changes in gene expression profiles.

4. Temporal and Dosage Effects

The effects of 5-CDFBA can vary over time and with dosage:

  • Temporal Effects: Laboratory studies indicate that the compound remains stable under standard conditions but may degrade under extreme pH or temperature. Long-term exposure can lead to sustained changes in cellular function.
  • Dosage Effects: In animal models, low doses may inhibit tumor growth and modulate immune responses, while high doses can lead to hepatotoxicity and nephrotoxicity.

Table 2: Dosage Response in Animal Models

Dosage (mg/kg) Effect Outcome
Low (1-10)Tumor InhibitionReduced tumor size
Moderate (10-50)Immune ModulationEnhanced immune response
High (>50)ToxicityLiver and kidney damage

5. Metabolic Pathways

5-CDFBA is involved in various metabolic pathways through its interactions with enzymes. It is metabolized by cytochrome P450 enzymes, producing several metabolites that may further interact with other metabolic pathways. This compound also influences coenzymes such as NADH, impacting cellular redox balance.

6. Transport and Distribution

The transport of 5-CDFBA within biological systems is mediated by specific transporters. It can be taken up by cells via active transport mechanisms involving organic anion transporters. Once inside cells, its distribution varies; higher concentrations are typically found in the liver and kidneys due to their roles in metabolism.

7. Subcellular Localization

The localization of 5-CDFBA within cells is crucial for its biological activity:

  • In mitochondria, it may affect respiration and energy production.
  • In the nucleus, it can interact with transcription factors to modulate gene expression.

Case Studies

Recent studies have explored the therapeutic potential of 5-CDFBA:

  • A study investigating its role as an anticancer agent demonstrated that low concentrations could inhibit the proliferation of cancer cells while high concentrations led to cytotoxic effects.
  • Another case highlighted its potential as an immunomodulatory agent, showing promise in treating autoimmune diseases due to its selective inhibition of specific immune pathways .

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